molecular formula C14H10F2O2 B7963033 Methyl 3-fluoro-4-(2-fluorophenyl)benzoate

Methyl 3-fluoro-4-(2-fluorophenyl)benzoate

Cat. No.: B7963033
M. Wt: 248.22 g/mol
InChI Key: CBZQHHFAEJLXCY-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(2-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with fluorine atoms at specific positions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-(2-fluorophenyl)benzoate typically involves the esterification of 3-fluoro-4-(2-fluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The aromatic ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-fluoro-4-(2-fluorophenyl)benzyl alcohol.

    Oxidation: Formation of quinones and other oxidized derivatives.

Scientific Research Applications

Methyl 3-fluoro-4-(2-fluorophenyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(2-fluorophenyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with the molecular targets.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the additional fluorine substitution on the aromatic ring.

    Methyl 2-fluorobenzoate: Similar structure with fluorine substitution at a different position on the aromatic ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boron-based substituent, used in different chemical applications.

Uniqueness: Methyl 3-fluoro-4-(2-fluorophenyl)benzoate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and binding affinity in various applications, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl 3-fluoro-4-(2-fluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)9-6-7-11(13(16)8-9)10-4-2-3-5-12(10)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQHHFAEJLXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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